molecular formula C24H31N5O2S2 B2765796 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1207036-99-4

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2765796
CAS No.: 1207036-99-4
M. Wt: 485.67
InChI Key: AUBFJYGCXPWPSR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine is a fundamental structure in nature, being a component of nucleotides, which are the building blocks of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. It also appears to contain a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific functional groups present in the molecule. Pyrimidine derivatives are known to participate in a wide range of reactions, particularly due to the presence of nitrogen in the ring structure .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research on heterocyclic compounds, including thiazolo[4,5-d]pyrimidin-5-yl derivatives, has shown promising antibacterial and antifungal properties. For example, studies have synthesized novel heterocyclic compounds with a focus on their potential as antibacterial agents, revealing that certain synthesized compounds exhibit significant activity against various bacterial strains (Azab, Youssef, & El‐Bordany, 2013). Similarly, research into the synthesis of novel compounds for antimicrobial applications highlights the potential of these molecules to combat microbial infections effectively (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Antitumor Agents

Compounds containing the thiazolo[4,5-d]pyrimidin-5-yl motif have been explored for their antitumor properties. The design, synthesis, and evaluation of such compounds have demonstrated their potential as inhibitors of critical enzymes involved in cancer cell proliferation. For instance, novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, showing promising antitumor and antibacterial activities (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996). This suggests a route for developing new antitumor agents based on modifications of the thiazolo[4,5-d]pyrimidin-5-yl scaffold.

Glutaminase Inhibitors

Research into the development of glutaminase inhibitors, which are of interest for cancer treatment due to the role of glutaminase in tumor cell energy metabolism, has included derivatives of thiazolo[4,5-d]pyrimidin-5-yl. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and evaluated, demonstrating potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS) (Shukla et al., 2012). This research points towards the utility of these compounds in investigating the therapeutic potential of GLS inhibition in oncology.

Crystal Structure Analysis

The crystal structures of derivatives containing the thiazolo[4,5-d]pyrimidin-5-yl motif have been determined to understand better the molecular conformation and intramolecular interactions influencing their biological activity. Such studies provide insights into the structural basis of the activity of these compounds and can guide the design of derivatives with enhanced efficacy and specificity (Subasri et al., 2016).

Future Directions

The future research directions for this compound would likely depend on its biological activity. Given the known activities of many pyrimidine derivatives, it could be of interest in the development of new pharmaceuticals, particularly as anticancer or anti-inflammatory agents .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazole derivatives , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes caused by this compound would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . The exact pathways affected by this compound would depend on its primary targets, which are currently unknown.

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets . The effects of this compound would depend on its primary targets, which are currently unknown.

Properties

IUPAC Name

2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2S2/c1-6-29-22(31)20-21(26-23(33-20)28-9-7-14(2)8-10-28)27-24(29)32-13-18(30)25-19-16(4)11-15(3)12-17(19)5/h11-12,14H,6-10,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBFJYGCXPWPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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